![molecular formula C16H17N5O3 B2913008 2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 866145-88-2](/img/structure/B2913008.png)
2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione
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Description
2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activities
The compound has been synthesized and evaluated for its potential in treating convulsive disorders. A study demonstrated that derivatives of 5-(isoindole-1,3-dione)-pyrimidinones, closely related to the specified compound, showed significant anticonvulsant activities. This was established through in vivo methods such as MES (Maximal Electroshock) and PTZ (Pentylenetetrazole) tests. The study found that specific substitutions on the pyrimidinone ring could enhance anticonvulsant efficacy, suggesting a promising area for developing new anticonvulsant drugs (Sharma et al., 2016).
Structural and Vibrational Analysis
The structural properties of compounds related to 2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione have been extensively studied. For example, the crystal structure and conformation of a Mannich base derivative were analyzed, revealing insights into molecular interactions and stability. These studies contribute to understanding the compound's potential biological functions and its interactions at the molecular level (Franklin et al., 2011).
Photophysical Properties
Research into the photophysical properties of closely related compounds, such as the excited-state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives, has been conducted. These compounds exhibit fluorescent behavior sensitive to solvent polarity, indicating potential applications in molecular sensing and imaging. Such studies provide foundational knowledge for utilizing these compounds in bioimaging and diagnostic applications (Deshmukh & Sekar, 2015).
Chemical Synthesis
The compound's derivatives have been synthesized through various chemical reactions, highlighting its versatility as a scaffold for further chemical modifications. These syntheses involve cycloaddition reactions, microwave-assisted reactions, and other methods, expanding the chemical space of isoindole-dione derivatives for various applications (Sakhautdinov et al., 2012).
Biological Activity
The Mannich bases derived from isoindole-1,3-dione have been investigated for their biological activity, including their interaction with metal ions. Such studies are crucial for understanding the bioinorganic aspects of these compounds and their potential therapeutic applications (Vendan et al., 2010).
properties
IUPAC Name |
2-[3-(1,2-diamino-4-methyl-6-oxopyrimidin-5-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-10(15(24)21(18)16(17)19-9)7-4-8-20-13(22)11-5-2-3-6-12(11)14(20)23/h2-3,5-6H,4,7-8,18H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRPVZUQVXXIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)N)N)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione |
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